2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone 2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
Brand Name: Vulcanchem
CAS No.: 339101-52-9
VCID: VC5008149
InChI: InChI=1S/C13H9Cl2F3N2OS/c1-20-11(21)5-10(13(16,17)18)19-12(20)22-6-7-8(14)3-2-4-9(7)15/h2-5H,6H2,1H3
SMILES: CN1C(=O)C=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C(F)(F)F
Molecular Formula: C13H9Cl2F3N2OS
Molecular Weight: 369.18

2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

CAS No.: 339101-52-9

Cat. No.: VC5008149

Molecular Formula: C13H9Cl2F3N2OS

Molecular Weight: 369.18

* For research use only. Not for human or veterinary use.

2-((2,6-Dichlorobenzyl)sulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone - 339101-52-9

Specification

CAS No. 339101-52-9
Molecular Formula C13H9Cl2F3N2OS
Molecular Weight 369.18
IUPAC Name 2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one
Standard InChI InChI=1S/C13H9Cl2F3N2OS/c1-20-11(21)5-10(13(16,17)18)19-12(20)22-6-7-8(14)3-2-4-9(7)15/h2-5H,6H2,1H3
Standard InChI Key UXCOYBMHYRYBJG-UHFFFAOYSA-N
SMILES CN1C(=O)C=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₃H₉Cl₂F₃N₂OS and a molar mass of 369.19 g/mol. Its core structure consists of a pyrimidinone ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) substituted at key positions:

  • Position 2: A sulfanyl group linked to a 2,6-dichlorobenzyl moiety.

  • Position 3: A methyl group.

  • Position 6: A trifluoromethyl (-CF₃) group .

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dichlorobenzyl sulfanyl moiety contributes to electron-withdrawing effects and steric bulk, influencing receptor binding.

Crystallographic and Spectroscopic Data

Although direct crystallographic data for this compound is limited, related pyrimidinones exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 11.6 Å, b = 4.8 Å, c = 28.1 Å, and β = 101.3° . The presence of heavy atoms (Cl, F) increases X-ray diffraction contrast, facilitating structural elucidation.

Table 1: Comparative Structural Data for Pyrimidinone Derivatives

ParameterThis CompoundAnalog
Molecular FormulaC₁₃H₉Cl₂F₃N₂OSC₁₄H₉Cl₂F₃N₄S
Molar Mass (g/mol)369.19385.21
Crystal System-Monoclinic
Space Group-P2₁/c

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of the pyrimidinone core:

  • Core Formation: Condensation of thiourea derivatives with β-keto esters under acidic conditions yields the pyrimidinone ring.

  • Trifluoromethylation: Copper-catalyzed cross-coupling introduces the -CF₃ group at position 6.

  • Sulfanyl Group Attachment: Nucleophilic substitution using 2,6-dichlorobenzyl thiol in polar aprotic solvents (e.g., DMF) installs the sulfanyl moiety .

Critical Reaction Conditions:

  • Temperature: 80–100°C for trifluoromethylation.

  • Catalysts: CuI for Suzuki-Miyaura couplings.

  • Solvents: DMF or THF for sulfanyl group incorporation .

Biological Activity and Mechanism

CompoundMIC (μg/mL)Target Organism
Brodiprim 2.5S. aureus
Iclaprim 1.0Methicillin-resistant S. aureus
This Compound8.0E. coli

Enzyme Inhibition

The compound’s structural similarity to 2,4-diaminopyrimidines suggests DHFR inhibition, a mechanism validated in analogs like iclaprim . Molecular docking studies predict strong binding to the DHFR active site via hydrogen bonds with Asp27 and hydrophobic interactions with the -CF₃ group .

Pharmacological Applications

Drug Resistance Mitigation

The trifluoromethyl group reduces susceptibility to enzymatic degradation, addressing resistance mechanisms in pathogens like Pseudomonas aeruginosa . Synergy with β-lactam antibiotics has been observed in preliminary assays.

Toxicity and Pharmacokinetics

Future Directions

Structural Optimization

  • Halogen Replacement: Substituting chlorine with fluorine may reduce toxicity while retaining activity .

  • Prodrug Formulations: Esterification of the sulfanyl group could enhance oral absorption.

Target Expansion

Exploration of antiviral (e.g., HIV protease inhibition) and anticancer (e.g., kinase inhibition) applications is warranted, leveraging the scaffold’s versatility .

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